molecular formula C15H24 B049723 Cyperene CAS No. 2387-78-2

Cyperene

Cat. No. B049723
CAS RN: 2387-78-2
M. Wt: 204.35 g/mol
InChI Key: RTBLDXVIGWSICW-JMSVASOKSA-N
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Description

Cyperene is a tricyclic sesquiterpene, identified in various natural sources and characterized by its unique molecular structure. It is known for its significant role in the natural products chemistry domain, contributing to the fragrance and potential bioactivity of essential oils.

Synthesis Analysis

The synthesis of Cyperene and related compounds often involves complex organic reactions. For instance, the total synthesis of (+)-cyperolone, a compound related to Cyperene, has been accomplished starting from (R)-(-)-carvone, showcasing the intricate steps required to construct such bicyclic sesquiterpenoid structures (Klahn et al., 2012).

Molecular Structure Analysis

Two-dimensional NMR studies have provided specific assignments for both 1H and 13C NMR frequencies for Cyperene, revealing the conformation of its six-membered ring as a distorted chair (Joseph-Nathan et al., 1984). This highlights the detailed molecular structure of Cyperene, elucidating its conformational preferences.

Scientific Research Applications

  • Antioxidant and Antibacterial Activities : Cyperene is a major component found in Cyperus rotundus rhizomes essential oil. It has been shown to exhibit excellent antioxidant activity, protective effects against DNA damage, and cytotoxic effects on human neuroblastoma SH-SY5Y cells. Additionally, it possesses antibacterial activity against several foodborne pathogens, with a more pronounced effect against Gram-positive bacteria compared to Gram-negative bacteria (Hu et al., 2017).

  • Anti-Tumor Effects : A derivative of cyperene, 6-acetoxy cyperene, isolated from Cyperus rotundus, has shown potent cytotoxicity in human ovarian cancer cells. This compound induces apoptosis in a caspase-dependent manner, suggesting its potential as an anti-tumor compound (Ahn et al., 2015).

  • Pharmacological Network Analysis : Cyperene has been studied in the context of cheminformatics and pharmacological network analysis. It has been compared with curatively designed new small drug-like molecules, indicating its potential in expanding the reach of herbal medications and drug repurposing (Singh, 2021).

  • Essential Oil Composition : Studies on Cyperus spp. have identified cyperene as a significant component in their essential oils, contributing to various pharmacological activities such as antioxidant, anti-inflammatory, and antimicrobial effects. This emphasizes its importance in the field of natural product research and potential therapeutic applications (Taheri et al., 2021).

  • Feeding Deterrent in Primates : Research on the feeding selectivity of mantled howler monkeys has provided evidence that sesquiterpenes like cyperene may act as feeding deterrents, highlighting its ecological significance and potential applications in wildlife management and conservation (Welker et al., 2007).

  • Chemical Composition Studies : Extensive chemical studies of Cyperus spp. have consistently found cyperene to be a major component of their essential oils. This includes research on Cyperus conglomeratus and Cyperus giganteus, demonstrating the widespread occurrence and importance of cyperene in this plant genus (Feizbakhsh & Naeemy, 2011).

Safety And Hazards

The safety data sheet for Cyperene suggests that it should be handled with gloves and that it may require a self-contained breathing apparatus for firefighting . It also suggests that if the exposure limits are exceeded or irritation is experienced, a full-face respirator may be required .

Future Directions

Future experiments including gene expression and biochemical studies will help to understand the antifungal mechanism of α-Cyperone . Further work on mechanistic understanding of α-Cyperone against fungal virulence could help develop a novel antifungal agent for drug-resistant fungal pathogens .

properties

IUPAC Name

(1R,7R,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10-7-8-15-11(2)5-6-12(9-13(10)15)14(15,3)4/h11-12H,5-9H2,1-4H3/t11-,12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBLDXVIGWSICW-JMSVASOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC3=C(CCC13C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2CC3=C(CC[C@]13C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501037156
Record name Cyperene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501037156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Cyperene

CAS RN

2387-78-2
Record name (-)-Cyperene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2387-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyperene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002387782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyperene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501037156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H-3A,7-Methanoazulene, 2,4,5,6,7,8-hexahydro-1,4,9,9-tetramethyl-, (3ar-(3aalpha,4beta,7alpha))-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,830
Citations
P Joseph‐Nathan, E Martińez… - Organic magnetic …, 1984 - Wiley Online Library
… of cyperene to the highly expensive and widely appreciated patchoulenes, and the fact that cyperene … NMR studies of the more easily accessible cyperene. These studies might be of …
Number of citations: 17 onlinelibrary.wiley.com
H HIKINO, K ITO, K AOTA… - Chemical and …, 1968 - jstage.jst.go.jp
… of cyperene (III). … in cyperene (III), but the line position (8.951) of the secondary methyl signal suffered a remarkable downward shift as compared with the corresponding one in cyperene …
Number of citations: 18 www.jstage.jst.go.jp
JH Ahn, T Lee, KH Kim, H Byun, B Ryu… - Phytotherapy …, 2015 - Wiley Online Library
… 6‐acetoxy cyperene had the most potent … cyperene induced apoptosis, as shown by the accumulation of sub‐G1 and apoptotic cells. Furthermore, treatment with 6‐acetoxy cyperene …
Number of citations: 43 onlinelibrary.wiley.com
SJ Kim, HJ Kim, HJ Kim, YP Jang, MS Oh… - Bulletin of the Korean …, 2012 - researchgate.net
… Comparison of the above with data in the literature 4,6,12 suggested that 1 was a cyperene-… on the basis of sugetriol triacetate (4) and cyperene of known absolute configuration, 6,14,15 …
Number of citations: 25 www.researchgate.net
OA Lawal, AO Oyedeji - Molecules, 2009 - mdpi.com
… However, cyperene and α-cyperone are the two major compounds similar in the essential … rotundus from South Africa can be related to the M-type due to the presence of cyperene, β-…
Number of citations: 222 www.mdpi.com
A Feizbakhsh, A Naeemy - Journal of Chemistry, 2011 - hindawi.com
… conglomeratus has been found with cyperene as the major constituent. Also, the oil of C. … Nevertheless, our sample from Iran is different by a noticeable content of cyperene (27.2%). …
Number of citations: 20 www.hindawi.com
PT Narasimhan, R Senich - Proceedings of the Indian Academy of Sciences …, 1956 - ias.ac.in
… infra-red spectra of cyperene II and its hydrogenated products. … (OH)2 as catalyst, cyperene II reacts to tests for unsaturation (… Based on this we can now postulate for cyperene II structure …
Number of citations: 4 www.ias.ac.in
B Trivedi, O Motl, J Smolikova, F Šorm - Tetrahedron letters, 1964 - Elsevier
… properties with "cyperene I*,a sesquiterpenic hydrocarbon of unknown structure (P).Since … "cyperene II" is identical with (3-selinene, we now propose the name "cyperene" for 'cyperene I"…
Number of citations: 23 www.sciencedirect.com
L Bang, MA Diaz-Parra, G Ourisson - Tetrahedron, 1973 - Elsevier
… du cyperene, la face a est plus d&rag& que la face /I. C’est done par la face a du cyperene que l’attaque du peracide sur la double liaison du cyperene a le plus de chance de se faire. …
Number of citations: 5 www.sciencedirect.com
TA Hariharan, R Senich - Proceedings of the Indian Academy of Sciences …, 1955 - Springer
The Raman spectra of cyperene II isolated from the hydrocarbon fraction of the oil from weed plant has been studied along with its partially hydrogenated product, dihydrocyperene II …
Number of citations: 1 link.springer.com

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